molecular formula C15H20N2O B465723 N-cyclohexyl-2,3-dihydroindole-1-carboxamide CAS No. 61589-27-3

N-cyclohexyl-2,3-dihydroindole-1-carboxamide

Cat. No.: B465723
CAS No.: 61589-27-3
M. Wt: 244.33g/mol
InChI Key: OSIPNWACISSEHG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,3-dihydroindole-1-carboxamide is an indoline-based chemical compound offered for research purposes. Indoline (2,3-dihydroindole) is a privileged scaffold in medicinal chemistry, consisting of a benzene ring fused to a five-membered nitrogen-containing ring . This structure is widely exploited in drug discovery due to its versatility and ability to interact with biological macromolecules . The non-coplanar conformation of its two rings can enhance water solubility and improve physicochemical properties compared to similar bicyclic structures, making it a valuable template for designing bioactive molecules . Researchers are actively exploring indoline derivatives for a wide spectrum of therapeutic applications. The core indoline structure is found in compounds investigated for anti-tumor, antibacterial, and anti-inflammatory activities, as well as for treating cardiovascular diseases and as analgesics . Specifically, indoline-carboxamide derivatives have been identified as a framework for developing potent protein kinase inhibitors, which are relevant in oncology research for targeting key oncogenic pathways . Other research avenues for similar compounds include their role as antagonists for purinergic receptors (e.g., P2X7), highlighting their potential in neuroinflammatory and pain research . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-cyclohexyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPNWACISSEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclization and Amide Coupling

A patent (US20210188806A1) outlines a synthetic route utilizing urea derivatives as intermediates . The method involves:

  • Formation of the indoline-1-carboxamide core via cyclization of a substituted aniline precursor with urea under acidic conditions.

  • N-Cyclohexyl substitution through nucleophilic acyl substitution, where cyclohexylamine reacts with the activated carbonyl group of the intermediate.

Key conditions include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction kinetics.

  • Temperature: 0–25°C to prevent side reactions.

This method achieves moderate yields (45–60%) but requires meticulous purification due to byproduct formation from incomplete cyclization .

Carbodiimide-Based Amide Coupling

Adapted from indole-2-carboxamide syntheses , this approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt):

  • Activation of 2,3-dihydroindole-1-carboxylic acid with EDC·HCl and HOBt in anhydrous DCM.

  • Nucleophilic attack by cyclohexylamine at the activated carbonyl carbon.

Optimized Parameters:

ParameterValue
Reaction time12–18 hours
Temperature25°C
Yield68–75%
Purity (HPLC)≥95%

This method is favored for scalability but necessitates strict moisture control to avoid hydrolysis of the carbodiimide reagent .

Acid Chloride Intermediate Route

A robust two-step protocol involves:

  • Conversion of 2,3-dihydroindole-1-carboxylic acid to acid chloride using thionyl chloride (SOCl₂) .

  • Amidation with cyclohexylamine in the presence of pyridine to neutralize HCl byproducts.

Comparative Data:

StepReagents/ConditionsYield
Acid chloride formationSOCl₂, reflux, 4h92%
AmidationCyclohexylamine, pyridine, 0°C → 25°C85%

This route offers high overall yields (78–80%) but requires handling corrosive SOCl₂, posing safety challenges .

Solid-Phase Synthesis for High-Throughput Applications

Modified from benzimidazole carboxamide strategies , this method uses:

  • Resin-bound 2,3-dihydroindole-1-carboxylic acid prepared via Fmoc chemistry.

  • On-resin amide coupling with cyclohexylamine using HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Advantages:

  • Enables parallel synthesis of derivatives.

  • Reduces purification steps (crude purity >90%).

  • Typical isolated yield: 65–70% .

Green Chemistry Approaches

Emerging methods emphasize solvent-free or aqueous conditions:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (70–72%) .

  • Enzymatic amidation : Lipase-catalyzed reactions in phosphate buffer (pH 7.4), though yields remain suboptimal (35–40%) .

Critical Analysis of Methodologies

Efficiency Comparison:

MethodYield RangeScalabilitySafety Concerns
Urea-mediated45–60%ModerateLow
EDC/HOBt coupling68–75%HighModerate
Acid chloride route78–80%HighHigh
Solid-phase65–70%MediumLow

The acid chloride route provides the highest yield but demands stringent safety protocols. EDC/HOBt coupling balances efficiency and practicality for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted indole derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C_{12}H_{16}N_{2}O
  • Molecular Weight : 219.29 g/mol

The compound features an indole core structure, which is known for its diverse biological activities. The presence of the cyclohexyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Chemistry

  • Building Block for Synthesis : N-cyclohexyl-2,3-dihydroindole-1-carboxamide serves as a versatile building block for synthesizing more complex indole derivatives. These derivatives are crucial in developing novel pharmaceuticals and materials.
  • Synthetic Routes : The synthesis typically involves cyclization reactions of substituted anilines, followed by functional group modifications (e.g., nucleophilic substitutions and alkylations) to introduce the cyclohexyl and carboxamide groups.

Biology

  • Biological Activity : The compound has been investigated for various biological activities, including:
    • Antimicrobial Properties : Indole derivatives have shown effectiveness against resistant bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
    • Inhibition of Receptors : Similar compounds have been studied for their ability to inhibit discoidin domain receptor 1 (DDR1), which is implicated in cancer progression . This inhibition may reduce cancer metastasis by affecting cellular signaling pathways.
  • Anti-inflammatory Effects : Research indicates that certain indole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Medicine

  • Therapeutic Applications : this compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders. Its unique structure may confer distinct pharmacological properties compared to other indole derivatives.
  • Case Studies :
    • A study demonstrated that related compounds exhibited protective effects on endothelial cells against oxidized low-density lipoprotein (LDL), indicating potential cardiovascular benefits .
    • Another investigation highlighted the role of indole derivatives in modulating the renin-angiotensin system, which is crucial for blood pressure regulation .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares N-cyclohexyl-2,3-dihydroindole-1-carboxamide with key analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP* TPSA (Ų)
This compound 61589-27-3 C₁₅H₂₀N₂O 244.33 Cyclohexyl ~3.8 ~32
N-ethyl-2-methyl-2,3-dihydroindole-1-carboxamide 62368-10-9 C₁₂H₁₆N₂O 204.27 Ethyl, methyl ~2.4 ~32
3-Phenyl-2,3-dihydro-1H-indole-1-carboxamide DTXSID10707093 C₁₅H₁₄N₂O 238.29 Phenyl (on dihydroindole) ~3.2 ~32
5-chloro-N,N-dimethyl-2,3-dihydroindole-1-carboxamide 62368-12-1 C₁₁H₁₃ClN₂O 224.69 Chloro, dimethyl ~2.4 ~23.6
6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide HMDB0257513 C₂₀H₁₇ClN₄O 364.83 Chloro, methyl, quinolinyl ~4.1 ~58.7

*XlogP estimated from analogs with similar substituents.

Key Observations:
  • Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to ethyl/methyl analogs (e.g., 62368-10-9). This may enhance metabolic stability but reduce aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog (DTXSID10707093) shows higher lipophilicity than the target compound, suggesting stronger hydrophobic interactions in binding pockets .
  • Halogenated Derivatives : Chloro/methyl substitutions (e.g., 62368-12-1, HMDB0257513) introduce electronegative groups that may enhance receptor binding affinity or alter metabolic pathways .
Antiplasmodial Activity:
  • Tetrahydro-β-carboline analogs (e.g., trans-13, cis-13) with a pyrido[3,4-b]indole core and 4-chlorophenyl groups demonstrated antiplasmodial activity (IC₅₀: 1.2–4.8 µM), but the target compound lacks reported data in this context .
Receptor Binding:
  • SB 242084 (CHEMBL2056), a 5-HT₂C receptor antagonist, shares the dihydroindole-carboxamide scaffold but incorporates a chloro-methyl group and a pyridinyloxy substituent. Its higher molecular weight (394.86 g/mol) and chlorine content likely contribute to its potent receptor affinity (Ki < 1 nM) .
  • The target compound’s cyclohexyl group may favor interactions with hydrophobic receptor regions, though its activity on serotonin receptors remains unstudied.
Metabolic Stability:
  • N,N-dimethyl analogs (e.g., 62368-12-1) exhibit reduced hydrogen-bond donor capacity (HBD = 1 vs.

Biological Activity

N-cyclohexyl-2,3-dihydroindole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of indole derivatives characterized by a cyclohexyl group and a carboxamide functional group. The structural formula can be represented as follows:

C14H19N1O1\text{C}_{14}\text{H}_{19}\text{N}_{1}\text{O}_{1}

This structure contributes to its lipophilicity, influencing its interactions with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, thereby altering their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding. This has been observed in studies focusing on anti-inflammatory pathways.
  • Receptor Antagonism : Research indicates that it may act as an antagonist at P2X7 receptors, which are implicated in various inflammatory and autoimmune conditions. The P2X7 receptor is activated by ATP and plays a significant role in mediating inflammatory responses .

Antimicrobial Properties

This compound has shown potential antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been studied for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases. For instance, it has been reported to decrease pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on P2X7 Receptor Antagonism : A patent indicated that derivatives of indole carboxamides, including this compound, showed promise as P2X7 antagonists in treating neuropathic pain and chronic inflammatory conditions .
  • Anti-inflammatory Characterization : A study characterized the compound's dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in the eicosanoid pathway involved in inflammation . The compound demonstrated an IC50 value of 0.45 ± 0.11 μM against isolated 5-LOX.
  • Cytotoxicity Assessment : Research assessing cytotoxic effects indicated that this compound exhibited low cytotoxicity while maintaining potent biological activity against target cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-cyclohexyl-2-methyl-1-indolinecarboxamideMethyl group at 2-positionEnhanced lipophilicity; potential antimicrobial
N-cyclohexyl-1-indolinecarboxamideNo methyl substitutionLess potent than 2-methyl derivative
N-cyclohexyl-3-methyl-1-indolinecarboxamideMethyl group at 3-positionVariable activity; structure-dependent

This table illustrates how structural variations influence biological activity among related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-cyclohexyl-2,3-dihydroindole-1-carboxamide, and what critical parameters influence reaction success?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including Pd-catalyzed cascade reactions or amide coupling. Key steps involve cyclization of indole precursors followed by carboxamide formation. Critical parameters include temperature control (e.g., maintaining 60–80°C during coupling), solvent selection (e.g., dichloromethane or THF), and catalyst loading (e.g., 5–10 mol% Pd catalysts). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should key spectral data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the cyclohexyl protons (δ 1.11–1.95 ppm as multiplet) and indole NH (δ 9.29 ppm, broad singlet). The carboxamide carbonyl appears at ~160 ppm in 13C NMR .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 243.3 (calculated) with <5 ppm mass accuracy .
  • FT-IR : Look for N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation?

  • Methodological Answer : Use minimum inhibitory concentration (MIC) assays for antimicrobial screening (e.g., against Mycobacterium tuberculosis). For neurological targets, employ receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) with IC50 determination. Cell viability assays (e.g., MTT) assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

Validate computational models (e.g., molecular docking) using crystallographic data or mutagenesis studies.

Reassess assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability.

Perform dose-response curves to confirm activity thresholds. Cross-reference with structural analogs to identify critical pharmacophores .

Q. What strategies optimize synthetic yield and purity in multi-step protocols?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (acetonitrile) to improve mixing.
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for better turnover in cross-coupling steps .

Q. How should structural modifications be designed to enhance target selectivity without compromising metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to improve lipophilicity and CYP450 resistance.
  • Prodrug Design : Introduce ester moieties at the indole nitrogen for sustained release.
  • SAR Studies : Systematically vary substituents on the indole ring and assess ADME properties using hepatocyte microsomal assays .

Q. What analytical approaches detect degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH).
  • HPLC-PDA/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for hydrolyzed products (e.g., free indole) or oxidized derivatives.
  • Accelerated Stability Testing : Follow ICH Q1A guidelines for shelf-life prediction .

Data Contradiction & Reliability

Q. How should contradictory biological activity data across experimental models be analyzed?

  • Methodological Answer :

Meta-Analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models).

Model Validation : Compare results in cell lines vs. primary cells or animal models.

Batch Testing : Replicate experiments using identical compound batches to rule out purity issues .

Structural & Mechanistic Studies

Q. Which crystallographic techniques resolve the 3D structure of derivatives, and what challenges arise?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate).
  • Challenges : Flexible cyclohexyl groups may reduce crystal quality. Use low-temperature (100 K) data collection to improve resolution.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2,3-dihydroindole-1-carboxamide
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